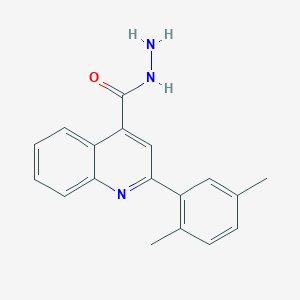

2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.35 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide can be represented by the SMILES notation: CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Quinoline derivatives have been recognized for their anticorrosive properties. Their effectiveness against metallic corrosion is attributed to the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This function is particularly valuable in protecting industrial machinery and infrastructure from corrosive damage, showcasing the application of quinoline derivatives in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

The synthesis and application of quinoline derivatives in electronic devices, including luminescent elements and photoelectric conversion elements, highlight their significance in optoelectronics. Quinazolines and pyrimidines, related heterocycles, have been incorporated into π-extended conjugated systems for creating novel optoelectronic materials, demonstrating the versatility of quinoline scaffolds in the development of organic light-emitting diodes (OLEDs) and other electronic components (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer and Antimicrobial Research

Quinoline derivatives have been extensively explored for their biological activities, including antitumor, antimicrobial, and antiviral properties. Notably, the therapeutic significance of quinolines in cancer and malaria treatment, as well as their broad spectrum of antimicrobial activities, underscores their potential in medicinal chemistry and drug development. This multifaceted biological activity suggests that quinoline derivatives, including 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide, could serve as key scaffolds in the search for new therapeutic agents (Hussaini, 2016).

Environmental and Ecological Impact

The degradation of quinoline compounds poses challenges due to their persistence in the environment, highlighting the need for efficient degradation methods to mitigate their ecological impact. Research into biodegradation and other technologies for quinoline removal from the environment is crucial for preventing potential health risks and ensuring sustainable industrial practices (Luo et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11-7-8-12(2)14(9-11)17-10-15(18(22)21-19)13-5-3-4-6-16(13)20-17/h3-10H,19H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAJVJBXEXSPOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3,4-dimethylbenzohydrazide](/img/structure/B449771.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-{4-nitrophenyl}acrylamide](/img/structure/B449780.png)

![2,4-dichloro-N-{3-[N-({4-nitrophenyl}acetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449781.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-furohydrazide](/img/structure/B449782.png)

![4-[(4-bromophenoxy)methyl]-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}benzohydrazide](/img/structure/B449784.png)

![N'-(2,4-dimethylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B449785.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-{2-nitrobenzylidene}-2-furohydrazide](/img/structure/B449786.png)

![methyl 4-{(E)-[2-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B449787.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide](/img/structure/B449790.png)

![4-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449792.png)

![N'-bicyclo[2.2.1]hept-2-ylidene-2-bromobenzohydrazide](/img/structure/B449793.png)